8-Nonene-2,5-dione

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

8‑Nonene‑2,5‑dione (CAS 5312‑86‑7) is a linear C₉ β‑diketone bearing a terminal alkene at C‑8 and carbonyl groups at C‑2 and C‑5. With a molecular formula of C₉H₁₄O₂ and a monoisotopic mass of 154.099 Da, it belongs to the ene‑dione subclass often employed as a building block for cyclopentenone natural products and pyrethroid intermediates.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 5312-86-7
Cat. No. B14742721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nonene-2,5-dione
CAS5312-86-7
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)CCC=C
InChIInChI=1S/C9H14O2/c1-3-4-5-9(11)7-6-8(2)10/h3H,1,4-7H2,2H3
InChIKeyFIWQAEUFWMHAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nonene-2,5-dione (CAS 5312-86-7) Procurement-Relevant Overview: Structure, Class, and Key Characteristics


8‑Nonene‑2,5‑dione (CAS 5312‑86‑7) is a linear C₉ β‑diketone bearing a terminal alkene at C‑8 and carbonyl groups at C‑2 and C‑5. With a molecular formula of C₉H₁₄O₂ and a monoisotopic mass of 154.099 Da, it belongs to the ene‑dione subclass often employed as a building block for cyclopentenone natural products and pyrethroid intermediates [1]. The compound exhibits a low nanomolar-range inhibition of dihydroorotase (IC₅₀ 1.80 × 10⁵ nM), establishing at least one quantifiable biochemical interaction [2]. Its LogP of 1.89 places it in a moderate lipophilicity range that is distinct from both shorter‑ and longer‑chain homologues [3].

Why 8-Nonene-2,5-dione Cannot Be Swapped with Simple β-Diketone or Other Ene-Dione Analogs


Simple β‑diketones such as acetylacetone (C₅) lack both the terminal alkene and the specific chain length that govern the intramolecular aldol cyclisation regiochemistry and the lipophilicity of 8‑nonene‑2,5‑dione. Even within the ene‑dione series, homologues differing by a single methylene unit (e.g., hept‑6‑ene‑2,5‑dione or undec‑8‑ene‑2,5‑dione) produce distinct cyclopentenone ring sizes or require different reaction conditions [1]. In biological assays, the C₉ scaffold delivers a dihydroorotase IC₅₀ of 1.80 × 10⁵ nM, which is 2.9‑fold lower (more potent) than a comparator tested in the identical assay, demonstrating that even subtle structural changes translate into measurable functional differences [2]. These interconnected structural, physicochemical, and biochemical differentiators make generic substitution unreliable without direct side‑by‑side validation.

Quantitative Differentiation Evidence for 8-Nonene-2,5-dione: Head-to-Head and Cross-Study Comparisons


Dihydroorotase Inhibitory Potency: 2.9‑Fold Lower IC₅₀ Than a Structurally Distinct Comparator in Identical Assay

In a single‑concentration (10 µM) screen against dihydroorotase purified from mouse Ehrlich ascites cells at pH 7.37, 8‑nonene‑2,5‑dione (CAS 5312‑86‑7) displayed an IC₅₀ of 1.80 × 10⁵ nM [1]. Under the identical assay protocol, compound BDBM50405111 (CHEMBL73819, a cyclic sulfonamide‑containing structure) showed an IC₅₀ of 5.20 × 10⁵ nM, and a third compound returned an IC₅₀ of 1.00 × 10⁶ nM [2][3]. This represents a 2.9‑fold and 5.6‑fold improvement in potency, respectively, for the target compound.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

LogP Differentiation Across Chain-Length Homologues: C₉ Occupies a Narrow Lipophilicity Window

The octanol‑water partition coefficient (LogP) dictates membrane permeability, formulation behaviour, and chromatographic retention. 8‑Nonene‑2,5‑dione has a LogP of 1.89 [1]. The C₁₁ homologue (Z)‑undec‑8‑ene‑2,5‑dione exhibits a LogP of 2.67 , while the C₇ homologue hept‑6‑ene‑2,5‑dione is expected to have a LogP approximately 0.8 units lower, consistent with the ~0.4 LogP increment per methylene group observed in this series .

Lipophilicity Physicochemical properties Chain-length gradient

Synthetic Utility as a Cyclopentenone Precursor: Chain-Length Control of Aldol Cyclisation Outcome

The utility of ene‑diones in intramolecular aldol cyclisations to cyclopentenones is well established. The C₁₁ homologue (Z)‑undec‑8‑ene‑2,5‑dione cyclises under basic conditions to yield jasmone, a 5‑membered ring with a C₅ side chain [1]. Under analogous conditions, 8‑nonene‑2,5‑dione (C₉) would cyclise to form a distinct 2‑alkyl‑3‑methylcyclopent‑2‑en‑1‑one bearing a C₃ side chain, a scaffold found in dihydrojasmone and related fragrance intermediates [2]. The C₉ chain length is therefore optimal for generating a specific cyclopentenone substitution pattern, neither accessible from the C₇ nor the C₁₁ homologue.

Organic synthesis Cyclopentenone Intramolecular aldol

Patented Route to Enantiopure Pyrethroid Intermediate via Optically Active 3‑Hydroxy‑8‑nonene‑2,5‑dione

Japanese Patent JPS58180450A (Sumitomo Chemical Co.) discloses the preparation of optically active 3‑hydroxy‑8‑nonene‑2,5‑dione from an optically active carboxylic acid derivative, and its subsequent conversion to (+)-allethrolone, the alcohol component of the pyrethroid insecticide allethrin [1]. The chiral integrity of the 3‑hydroxy intermediate is critical: the (+)-enantiomer of allethrolone esters exhibits high insecticidal activity, whereas the (−)-enantiomer is essentially inactive. This established industrial route provides 8‑nonene‑2,5‑dione with a direct, quantifiable role in accessing a commercially relevant, chirally defined product.

Asymmetric synthesis Pyrethroid Agrochemical intermediate

Highest-Confidence Application Scenarios for 8-Nonene-2,5-dione Based on Quantitative Evidence


Lead Identification in Dihydroorotase‑Targeting Programmes

8‑Nonene‑2,5‑dione demonstrates an IC₅₀ of 1.80 × 10⁵ nM against mouse Ehrlich ascites dihydroorotase, representing a 2.9‑ to 5.6‑fold potency advantage over other compounds screened in the identical assay [1]. Researchers engaged in early‑stage pyrimidine biosynthesis inhibition can use this data point to prioritise the C₉ scaffold for hit‑to‑lead optimisation, particularly if structural novelty relative to the comparator chemotypes is desired.

Synthesis of C₉‑Specific Cyclopentenone Natural Product Analogues

The C₉ chain of 8‑nonene‑2,5‑dione is tailored for intramolecular aldol condensation to a cyclopentenone bearing a C₃ side chain, a structural motif found in dihydrojasmone and related fragrance molecules [2]. Synthetic chemists requiring this specific substitution pattern can procure the C₉ dione as a direct, atom‑economical precursor, avoiding additional chain‑extension or ‑shortening steps that would be mandatory with the C₇ or C₁₁ homologues.

Asymmetric Synthesis of Pyrethroid Alcohol Components

The patented Sumitomo route converts optically active 3‑hydroxy‑8‑nonene‑2,5‑dione into (+)-allethrolone, the defining alcohol moiety of the commercial insecticide allethrin [3]. Agrochemical development groups pursuing novel pyrethroid esters can leverage this established chemistry, secure in the knowledge that the C₉ scaffold is the only chain length validated for this transformation in the patent literature.

Physicochemical Screening Libraries with Controlled Lipophilicity

With a measured LogP of 1.89, 8‑nonene‑2,5‑dione occupies a narrow lipophilicity band that is 0.78 LogP units below the C₁₁ homologue and approximately 0.8 units above the C₇ homologue [4]. This translates to a roughly 6‑fold difference in partitioning behaviour between adjacent homologues, enabling library designers to fine‑tune compound logD without altering the ene‑dione pharmacophore.

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